Product packaging for APEG-1 protein(Cat. No.:CAS No. 180033-65-2)

APEG-1 protein

Cat. No.: B1170044
CAS No.: 180033-65-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Molecular Identity

APEG-1 is a key player in the intricate cellular processes of the vasculature, and its molecular identity is multifaceted, reflecting its relationship with a larger gene and protein family.

Official Designations and Synonyms

APEG-1 is officially designated as "Aortic Preferentially Expressed Protein 1" uniprot.orgthermofisher.comsinobiological.com. It is widely recognized by several synonyms, including Striated Muscle Preferentially Expressed Protein Kinase (SPEG), SPEG Isoform 3, and KIAA1297 uniprot.orgthermofisher.comsinobiological.commybiosource.commedchemexpress.commsesupplies.comscbt.comsinobiological.comabcam.comclinisciences.comnovoprolabs.compromega.comsinobiological.com. These alternative names highlight its association with broader protein families and its gene locus. The full-length SPEG protein can be quite large, with human SPEG having a length of 3,267 amino acids and a mass of 354 kDa scbt.comsinobiological.comorigene.com.

Classification within Protein Families

APEG-1, as an isoform of SPEG, belongs to the protein kinase superfamily, specifically the CAMK Serine/Threonine protein kinase family sinobiological.commybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.com. It is further classified within the Myosin Light Chain Kinase (MLCK) protein family mybiosource.comnih.govmaayanlab.cloudresearchgate.netnih.govnih.gov. This family is crucial for myocyte cytoskeletal development and function mybiosource.commaayanlab.cloud. SPEG/APEG-1 also contains other notable structural domains, including two fibronectin type-III domains and nine Ig-like (immunoglobulin-like) domains mybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.comnih.gov. These immunoglobulin-like and fibronectin III domains are characteristic of the MLCK family and facilitate protein-protein interactions essential for forming cytoskeletal networks and compartmentalizing cells researchgate.netnih.govnih.gov. The Ig-like domains adopt a Greek-key β-sandwich fold and are part of the I-set of the immunoglobulin superfamily nih.govresearchgate.netebi.ac.uk.

Discovery and Initial Characterization of APEG-1

APEG-1 was initially isolated in 1996 through differential mRNA display as a novel gene preferentially expressed in the rat aorta scbt.comsinobiological.comnih.gov. This discovery stemmed from research focused on genes defining differentiated arterial smooth muscle cells (ASMC), given the importance of phenotypic alterations in ASMC during arteriosclerosis nih.govnih.govresearchgate.net. The rat APEG-1 cDNA encoded 113 amino acids, predicting a basic protein of 12.7 kDa nih.gov. Initial characterization identified APEG-1 as a nuclear protein and its mRNA expression in rat ASMC nih.gov. It was observed that APEG-1 was highly expressed in differentiated ASMC in vivo, but its expression was rapidly down-regulated and disappeared in dedifferentiated ASMC in culture. Furthermore, in response to vascular injury, APEG-1 mRNA levels decreased significantly, suggesting its role as a marker for differentiated ASMC and its potential involvement in regulating their growth and differentiation uniprot.orgmybiosource.commsesupplies.comscbt.comsinobiological.comnih.govnih.govresearchgate.netresearchgate.net.

Evolutionary Conservation of APEG-1 Across Species

The amino acid sequence of APEG-1 exhibits high evolutionary conservation across species. For instance, the rat APEG-1 amino acid sequence is highly conserved with its human and mouse homologues, showing 97% and 98% identity, respectively thermofisher.comnih.gov. This high degree of conservation suggests that APEG-1 plays fundamental and critical biological roles that have been maintained throughout evolution. Orthologs in various species demonstrate similar characteristics, emphasizing its conserved functions thermofisher.comnih.gov.

Overview of APEG-1 Isoforms and Their Expression Patterns

The SPEG gene, from which APEG-1 originates, is subject to extensive alternative splicing and alternative promoter use, giving rise to at least four major isoforms: APEG-1, BPEG, SPEGα, and SPEGβ mybiosource.comscbt.comnih.govmdpi.comahajournals.org. These isoforms exhibit distinct tissue-specific expression patterns mybiosource.comscbt.commdpi.comahajournals.org.

IsoformTranscript SizeProtein SizePrimary Expression SiteProposed Role
APEG-11.4 kb mdpi.comahajournals.org12.7 kDa nih.govmdpi.comAorta (vascular smooth muscle cells) uniprot.orgmybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.commdpi.comahajournals.orgRegulating growth and differentiation of arterial smooth muscle cells; marker for differentiated ASMC uniprot.orgmybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.comnih.govnih.govresearchgate.netresearchgate.netbiomol.com
BPEG4 kb mdpi.comahajournals.org-Brain and aorta mdpi.com-
SPEGα9 kb mdpi.comahajournals.org250 kDa mdpi.comahajournals.orgStriated muscle (skeletal and cardiac) mybiosource.comscbt.comclinisciences.commdpi.comahajournals.orgCritical for myocyte cytoskeletal development; implicated in centronuclear myopathy mybiosource.commaayanlab.cloudresearchgate.netnih.gov
SPEGβ11 kb mdpi.comahajournals.org355 kDa mdpi.comahajournals.orgStriated muscle (skeletal and cardiac) mybiosource.comscbt.comclinisciences.commdpi.comahajournals.orgCritical for myocyte cytoskeletal development; maintaining calcium homeostasis in cardiac muscle mybiosource.commaayanlab.cloudresearchgate.netnih.govnih.gov

Note: The sizes listed for SPEGα and SPEGβ represent the larger, full-length forms of the kinase.

APEG-1 as a Non-Kinase Isoform

Crucially, APEG-1 (also known as SPEG Isoform 3) is a non-kinase isoform, distinguishing it from the larger SPEGα and SPEGβ isoforms which contain two protein kinase domains mybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.commdpi.com. While the larger SPEG isoforms are active serine/threonine protein kinases involved in muscle function and calcium homeostasis, APEG-1, which is predominantly expressed in the aorta, lacks these kinase domains mybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.commdpi.com. Instead, APEG-1 consists of a single immunoglobulin (Ig)-like domain nih.govresearchgate.net. It appears to be expressed primarily in highly differentiated arterial smooth muscle cells (ASMC) in normal vessel walls and is significantly down-regulated when ASMC dedifferentiate or in response to vascular injury uniprot.orgmybiosource.commsesupplies.comscbt.comclinisciences.comsinobiological.comnih.govresearchgate.netresearchgate.net. This suggests that APEG-1's function is related to the differentiated state of ASMC, potentially regulating their growth and differentiation, rather than direct kinase activity uniprot.orgmybiosource.commedchemexpress.commsesupplies.comscbt.comclinisciences.comsinobiological.comnih.govresearchgate.netresearchgate.netbiomol.com. It can exist as a monomer or homodimer scbt.comresearchgate.net.

Compound Names and Corresponding Identifiers

Relationship to SPEGα, SPEGβ, and BPEG Isoforms

APEG-1, along with SPEGα, SPEGβ, and BPEG, are integral protein isoforms that originate from the same complex genetic locus, SPEG (also known as APEG1), through a process of extensive alternative splicing nih.govvulcanchem.comnih.govnih.gov. This alternative splicing mechanism allows for the generation of diverse protein products with distinct structural features, molecular weights, and tissue-specific expression patterns, leading to varied functional roles within the organism vulcanchem.com.

A critical distinction among these isoforms lies in the presence and arrangement of their kinase domains. APEG-1, specifically identified as isoform 3 of SPEG, represents a non-kinase form of the protein peptidesciences.comvulcanchem.com. Similarly, Brain Preferentially Expressed Protein (BPEG) is another isoform that notably lacks the characteristic kinase domains associated with Unc89 kinases vulcanchem.com. In contrast, SPEGα and SPEGβ are larger isoforms that do possess protein kinase domains vulcanchem.comwikipedia.orgnih.govnih.govnih.gov. Both SPEGα and SPEGβ are classified as members of the myosin light chain kinase family nih.govnih.govnih.gov. The full-length SPEG protein, from which these isoforms are derived, is characterized by two fibronectin type-III domains, nine immunoglobulin (Ig)-like domains, and two protein kinase domains peptidesciences.comvulcanchem.comnih.gov. SPEGα, an 9-kb transcript, encodes a protein of approximately 250 kDa, while SPEGβ, an 11-kb transcript, yields a larger protein of about 355 kDa vulcanchem.comnih.gov.

The tissue-specific expression profiles of these isoforms underscore their specialized biological functions:

APEG-1: As its name suggests, APEG-1 is predominantly expressed in vascular smooth muscle cells (VSMCs) and the aorta vulcanchem.comcloudna.cnnih.gov. Its functional implications are largely centered on regulating the growth and differentiation of arterial smooth muscle cells peptidesciences.comfishersci.canih.gov.

BPEG (Brain Preferentially Expressed Protein): This isoform exhibits a more restricted expression pattern, being found exclusively in the brain and aorta vulcanchem.comcloudna.cnnih.gov.

SPEGα and SPEGβ: These two larger kinase-containing isoforms are predominantly expressed in striated muscle tissues, including both skeletal and cardiac muscle vulcanchem.comcloudna.cnnih.gov. Their functions are crucial for muscle development, maintaining muscle integrity, and regulating calcium handling within muscle cells nih.govvulcanchem.comcloudna.cn. Mutations within the SPEG gene, affecting SPEGα and SPEGβ isoforms, have been linked to severe muscular disorders such as centronuclear myopathy and various forms of cardiomyopathy nih.govnih.govscilit.comnih.gov.

The existence of these distinct isoforms from a single gene locus highlights a complex regulatory mechanism that tailors the protein's structure and function to meet the specific demands of different tissues and physiological contexts.

Isoform NameTranscript Size (approx.)Protein Size (approx.)Kinase Domains PresentPrimary Tissue ExpressionKey Functional Role
APEG-1 (Isoform 3 of SPEG)1.4 kb vulcanchem.com12.7 kDa fishersci.cavulcanchem.comNo peptidesciences.comvulcanchem.comVascular Smooth Muscle Cells (VSMCs), Aorta vulcanchem.comcloudna.cnnih.govRegulating growth and differentiation of arterial smooth muscle cells peptidesciences.comfishersci.canih.gov
BPEG4 kb vulcanchem.comNot specified; lacks kinase domains vulcanchem.comNo vulcanchem.comBrain, Aorta vulcanchem.comcloudna.cnnih.govSpecific brain/aorta functions (further research needed)
SPEGα9 kb vulcanchem.com250 kDa vulcanchem.comYes (Serine/Threonine kinase) vulcanchem.comwikipedia.orgnih.govnih.govnih.govSkeletal Muscle, Cardiac Muscle vulcanchem.comcloudna.cnnih.govMuscle development, function, calcium handling nih.govvulcanchem.comcloudna.cn
SPEGβ11 kb vulcanchem.com355 kDa vulcanchem.comnih.govYes (Serine/Threonine kinase) vulcanchem.comwikipedia.orgnih.govnih.govnih.govSkeletal Muscle, Cardiac Muscle vulcanchem.comcloudna.cnnih.govMuscle development, function, calcium handling nih.govvulcanchem.comcloudna.cn

Compound Names and PubChem CIDs

Properties

CAS No.

180033-65-2

Molecular Formula

C14H19NO3

Synonyms

APEG-1 protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Apeg 1 Protein

Primary Structure and Amino Acid Composition

The primary structure of a protein refers to the linear sequence of its amino acids. elabscience.com The rat APEG-1 protein is composed of a single polypeptide chain containing 113 amino acids. nih.gov This sequence is highly conserved across species, with human and mouse homologues sharing 97% and 98% identity with the rat protein, respectively. nih.gov The human isoform of APEG-1, also known as Striated muscle preferentially expressed protein kinase (SPEG) isoform 3, likewise consists of 113 amino acids. scbt.com

The specific sequence of these amino acids dictates the protein's higher-order structures and, consequently, its function. While the precise percentage of each amino acid is not detailed in the available literature, the total count provides a basis for understanding its molecular size and potential for forming various secondary and tertiary structures.

Table 1: Amino Acid Composition of Human this compound
AttributeValue
Total Number of Amino Acids113
Detailed amino acid composition is not readily available in the cited literature.

Functional Domains and Motifs

Functional domains and motifs are specific regions within a protein's structure that are associated with particular functions. APEG-1 possesses distinct domains and motifs that are critical to its biological activities. These include an Immunoglobulin (Ig)-like domain and an Arg-Gly-Asp (RGD) adhesion recognition motif. tmu.edu.tw

Immunoglobulin (Ig)-like Domain Structure

The this compound contains a single domain that exhibits a structure similar to that of immunoglobulins. tmu.edu.tw This Immunoglobulin-like domain is a common feature in a wide array of proteins and is typically involved in protein-protein and protein-ligand interactions. The Ig-like domains are characterized by a sandwich-like structure composed of two beta-sheets. Based on its specific fold, the Ig-like domain of APEG-1 is classified as belonging to the I (intermediate) set of the immunoglobulin superfamily.

Arg-Gly-Asp (RGD) Adhesion Recognition Motif

Within its Immunoglobulin-like domain, APEG-1 features a highly significant Arg-Gly-Asp (RGD) tripeptide sequence. tmu.edu.tw The RGD motif is a well-established cell adhesion sequence found in numerous extracellular matrix proteins. It is recognized by integrins, a family of cell surface receptors, and plays a crucial role in mediating cell-cell and cell-substratum interactions. The presence of this motif in APEG-1 suggests its involvement in cell adhesion processes. tmu.edu.tw

Three-Dimensional Conformation and Folding

The three-dimensional structure of a protein, or its tertiary structure, is determined by the folding of its polypeptide chain. This conformation is essential for the protein's function. The this compound folds into a specific and stable three-dimensional shape characterized by a Greek-key beta-sandwich fold.

Structural Determinants of Domain Integrity

The stability and integrity of the this compound's domain are maintained by several structural factors. A key determinant is the formation of a central hydrophobic core. This core is established by the packing of hydrophobic amino acid residues between the two beta-sheets, which shields them from the aqueous environment and stabilizes the folded structure. While many extracellular Ig domains are stabilized by a disulfide bond, intracellular Ig domains, like APEG-1, typically rely on this hydrophobic core for their structural integrity.

Table 2: Key Structural Features of the this compound
Structural FeatureDescription
Primary Structure Single polypeptide chain of 113 amino acids.
Functional Domain Single Immunoglobulin (Ig)-like domain (I set).
Functional Motif Arg-Gly-Asp (RGD) adhesion recognition motif.
3D Conformation Greek-key beta-sandwich fold.
Stabilizing Feature Central hydrophobic core.

Protein Dimerization and Oligomerization Properties of APEG-1

Aortic preferentially expressed protein-1 (APEG-1) has been observed to form non-covalent homodimers. This self-association is a characteristic structural feature that may be linked to its biological activities. The primary interface of this dimerization involves a notable Arg-Gly-Asp (RGD) motif. While the formation of dimers is established, the existence of higher-order oligomeric states under physiological conditions remains an area for further investigation.

Homodimer Formation and Interface Analysis

The crystal structure of a truncated form of human APEG-1, lacking the initial 14 N-terminal amino acids (termed ΔAPEG-1), has provided significant insights into its dimerization. This truncated protein forms a homodimer in the crystalline state, and this association is primarily stabilized by electrostatic interactions, specifically salt bridges.

A key structural element at the dimerization interface is the Arg-Gly-Asp (RGD) motif. This motif adopts a 3(10)-helical conformation and is centrally involved in the protein-protein interaction. The interface of the APEG-1 homodimer is characterized by the proximity of charged residues, leading to the formation of these stabilizing salt bridges.

FeatureDescription
Dimer Type Homodimer
Primary Interaction Salt Bridges
Key Motif Arg-Gly-Asp (RGD)
RGD Motif Conformation 3(10)-helix

Influence of Physiological Conditions on Dimerization Stability

The stability of the APEG-1 homodimer is notably sensitive to the ionic strength of its environment. Analytical ultracentrifugation studies have demonstrated that the dissociation constant (Kd) of the dimer is strongly dependent on salt concentration. At physiological ionic strength, the dimerization is characterized as a relatively weak and transient interaction.

This dependency on ionic strength suggests that the electrostatic interactions, particularly the salt bridges observed in the crystal structure, are the dominant forces governing dimer formation and stability. Changes in the cellular ionic environment could, therefore, modulate the equilibrium between monomeric and dimeric forms of APEG-1.

ConditionObservation
Physiological Ionic Strength Moderate dissociation constant of approximately 20 µM. rcsb.org
Varying NaCl Concentrations Dissociation constant is strongly dependent on ionic strength. rcsb.orgresearchgate.net

Physiological Relevance of APEG-1 Dimerization

The physiological significance of APEG-1 dimerization is an area of ongoing research. The observed dimerization is a relatively weak interaction, which may suggest that the transition between monomeric and dimeric states is a dynamic and potentially regulatory process within the cell. rcsb.org

Given that APEG-1 is a marker for differentiated smooth muscle cells, its dimerization could play a role in the signaling pathways that govern smooth muscle cell growth and differentiation. rcsb.org The involvement of the RGD motif in dimerization is particularly noteworthy, as this motif is a well-known recognition site for integrins and other cell adhesion molecules. This suggests a potential dual role for the RGD motif in both intracellular protein-protein interactions and extracellular adhesion processes, although the in vivo relevance of the dimerization event itself is yet to be definitively established. rcsb.org

Transcriptional and Post Transcriptional Regulation of Apeg 1

Genomic Organization of the APEG1 Gene Locus

APEG-1, also known as Striated Muscle Enriched Protein Kinase (SPEG), is encoded by a single-copy gene in the genomes of humans, rats, and mice. nih.gov The human APEG-1 gene has been mapped to chromosome 2q34. nih.gov Detailed characterization of the mouse APEG-1 gene revealed a structure spanning approximately 4.5 kilobases (kb) and comprising five exons. nih.gov This organization gives rise to the 1.4-kb APEG-1 transcript, which is predominantly expressed in differentiated VSMCs. nih.gov

The APEG-1 protein, originally identified from a transcript in rat aorta, consists of 113 amino acids, predicting a basic protein of 12.7 kDa. nih.govtmu.edu.tw The amino acid sequence is highly conserved across species, with 97% and 98% homology between the rat protein and its human and mouse counterparts, respectively. nih.govtmu.edu.tw

FeatureDescriptionSource
Gene Name Aortic Preferentially Expressed Gene-1 (APEG-1) nih.govnih.gov
Human Chromosome 2q34 nih.gov
Gene Copies Single-copy in human, rat, and mouse nih.gov
Mouse Gene Size ~4.5 kb nih.gov
Mouse Gene Structure 5 exons nih.gov
Transcript Size ~1.4 kb nih.gov
Encoded Protein 113 amino acids (~12.7 kDa) nih.govtmu.edu.tw

Promoter Architecture and Transcriptional Control Elements

The regulation of APEG-1 transcription is governed by a complex promoter region that contains multiple control elements responsible for its highly specific expression pattern.

Studies utilizing reporter gene transfection analysis have identified a 2.7-kb sequence in the 5'-flanking region of the APEG-1 gene that functions as a potent, vascular smooth muscle-specific promoter. nih.gov This promoter directs high levels of gene expression exclusively in VSMCs, with minimal activity observed in five other cell types tested. nih.gov The activity of this promoter is tightly linked to the differentiation state of VSMCs, as APEG-1 expression is significantly down-regulated when these cells de-differentiate. nih.govnih.gov This specificity underscores the promoter's role in maintaining the differentiated phenotype of vascular smooth muscle.

A critical positive regulatory element within the APEG-1 promoter is an E-box motif (consensus sequence CANNTG). nih.gov Deletion and mutation analyses have demonstrated that this E-box is essential for the promoter's activity. nih.gov The E-box motif is bound by nuclear proteins from VSMCs and, in conjunction with its flanking sequences, confers VSMC-specific enhancer activity to a heterologous SV40 promoter. nih.gov The discovery of this functional E-box in the APEG-1 promoter was a seminal finding, representing the first demonstration of an E-box motif mediating gene expression restricted to vascular smooth muscle cells. nih.gov E-box motifs are known to be binding sites for transcription factors belonging to the basic helix-loop-helix (bHLH) family. wikipedia.org

The Upstream Stimulatory Factor (USF) family of transcription factors, including USF1 and USF2, are members of the bHLH leucine zipper (bHLH-LZ) protein family that bind to E-box motifs to regulate gene transcription. wikipedia.orgnih.gov While direct binding of USF to the APEG-1 promoter has not been explicitly detailed, the functional necessity of the E-box motif strongly implies a role for factors like USF. nih.gov USF has been shown to activate other promoters containing E-box elements. nih.gov For instance, USF1 and USF2 interact with E-box sites to activate the promoter of the adenomatous polyposis coli (APC) gene. nih.gov Ectopic expression of the 43 kDa form of USF (USF43) can stimulate transcription by 25- to 30-fold through upstream binding sites and can also recognize initiator (Inr) elements in certain viral promoters. embopress.org Given the presence of a crucial E-box in the APEG-1 promoter, it is highly probable that USF or similar bHLH proteins mediate its transactivation in VSMCs.

In addition to positive regulatory elements, the APEG-1 promoter also contains negative control regions. A repressor region has been identified within an upstream 685-base pair sequence of the 2.7-kb promoter. nih.gov This region actively suppresses the promoter's activity, suggesting a mechanism for fine-tuning APEG-1 expression levels. nih.gov In molecular genetics, repressor proteins bind to specific DNA sequences known as silencers to inhibit transcription. wikipedia.org These silencer regions can be located at various distances, either upstream or downstream from the promoter. wikipedia.org The binding of a repressor can block the attachment of RNA polymerase to the promoter, thereby preventing gene transcription. wikipedia.org The presence of such a repressor region in the APEG-1 gene indicates a balanced control system where both activators and repressors interact to ensure precise, cell-specific expression.

Tissue and Cell-Specific Gene Expression of APEG-1 mRNA

APEG-1 mRNA exhibits a highly restricted expression pattern, serving as a specific marker for the differentiated state of arterial smooth muscle cells (ASMCs). nih.govtmu.edu.tw

High Expression: APEG-1 is preferentially and highly expressed in differentiated ASMCs in vivo, particularly within the rat aorta. nih.govtmu.edu.tw

Down-regulation in Culture: When ASMCs are placed in culture, they begin to de-differentiate, and the expression of APEG-1 is rapidly down-regulated and eventually disappears. nih.gov

Response to Injury: In vivo models of vascular injury demonstrate a dramatic decrease in APEG-1 mRNA levels. Following injury, as ASMCs transition from a quiescent, contractile phenotype to a proliferative, synthetic state, APEG-1 mRNA expression falls by more than 80%. nih.govtmu.edu.tw

This dynamic expression pattern strongly suggests that APEG-1 plays a role in regulating the growth and differentiation of vascular smooth muscle cells. nih.govtmu.edu.tw Its presence is characteristic of a mature, non-proliferative VSMC phenotype, while its absence is associated with a de-differentiated state linked to pathological conditions like arteriosclerosis. nih.gov

Cell/Tissue TypeConditionAPEG-1 mRNA Expression LevelSource
Arterial Smooth Muscle Cells Differentiated (in vivo)High nih.govtmu.edu.tw
Arterial Smooth Muscle Cells De-differentiated (in culture)Low / Absent nih.gov
Arterial Smooth Muscle Cells Post-vascular injury (proliferative)Decreased by >80% nih.govtmu.edu.tw
Other Cell Types (e.g., endothelial cells, fibroblasts)Minimal nih.gov

Preferential Expression in Arterial Smooth Muscle Cells (ASMC)

APEG-1 exhibits a highly specific expression pattern, being found predominantly in differentiated ASMCs nih.gov. This preferential expression is a hallmark of its role as a marker for the contractile phenotype of these cells. The gene encoding APEG-1, a single-copy gene in the human, rat, and mouse genomes, is located on human chromosome 2q34 nih.gov.

The specificity of APEG-1 expression is largely attributed to the regulatory elements within its promoter region. A 2.7-kilobase sequence upstream of the APEG-1 gene has been shown to drive high levels of promoter activity specifically in VSMCs, with minimal activity in other cell types nih.gov. This VSMC-specific promoter activity is crucial for restricting APEG-1 expression to its appropriate cellular context.

A key element within this promoter is an E box motif . This specific DNA sequence is a binding site for a class of transcription factors known as basic helix-loop-helix proteins. The APEG-1 E box, in conjunction with its surrounding sequences, acts as a VSMC-specific enhancer, meaning it boosts the transcription of the gene specifically in these cells nih.gov. This was the first identification of an E box motif that confers gene expression restricted to VSMCs nih.gov.

The transcription factors that bind to this critical E box and drive APEG-1 expression have been identified as Upstream Stimulatory Factors (USF) , specifically USF1 and USF2. Both homo- and heterodimers of USF1 and USF2 have been shown to bind to the APEG-1 E box in nuclear extracts from rat aortic smooth muscle cells nih.gov. Further studies have demonstrated that USF1, in particular, can transactivate the APEG-1 promoter, while a dominant-negative form of USF can repress its activity nih.gov. This indicates that the USF family of transcription factors plays a pivotal role in the baseline and differentiated expression of APEG-1 in ASMCs.

Expression Profile in Differentiated vs. Dedifferentiated ASMC

The expression of APEG-1 is dynamically regulated and serves as a sensitive indicator of the phenotypic state of ASMCs. In healthy, differentiated ASMCs that are in a quiescent, contractile state, APEG-1 mRNA is highly expressed nih.gov. However, when these cells undergo dedifferentiation, a process characterized by a shift towards a more proliferative and synthetic phenotype, the expression of APEG-1 is rapidly and significantly downregulated nih.gov. This downregulation is observed when ASMCs are cultured in vitro, a condition that promotes a dedifferentiated state nih.gov.

The binding of USF1 and USF2 to the APEG-1 E box is also linked to the differentiation state of VSMCs. In a neural crest cell line that can be induced to differentiate into VSMCs, the levels of USF1 and USF2 protein and their binding to the APEG-1 E box reach their maximum within three hours of initiating differentiation nih.gov. This suggests that the activation of USF-mediated transcription is an early event in the process of VSMC differentiation, leading to the expression of key differentiation markers like APEG-1.

Developmental Regulation of APEG-1 Expression

The expression of APEG-1 is also under developmental control, consistent with its role in establishing and maintaining the differentiated state of vascular smooth muscle. The regulatory mechanisms that ensure its expression during the formation of the vascular system are tied to the broader programs of smooth muscle cell differentiation. While specific studies detailing the precise temporal and spatial expression of APEG-1 throughout embryonic development are limited, its high expression in adult differentiated ASMCs suggests its appearance coincides with the maturation of blood vessels.

Transcriptional Response to Vascular Injury and Cellular Stimuli

A critical aspect of APEG-1 regulation is its dramatic response to vascular injury. In vivo, following mechanical injury to a blood vessel, the expression of APEG-1 mRNA in ASMCs decreases by more than 80% nih.gov. This rapid downregulation is associated with the phenotypic switch of ASMCs from a quiescent to a proliferative state, a key event in the response to injury and in the pathogenesis of vascular diseases like atherosclerosis nih.gov.

The molecular mechanisms underlying this downregulation likely involve the repression of the transcriptional activators of APEG-1 or the induction of transcriptional repressors. The 2.7-kb APEG-1 promoter contains a repressor region within an upstream 685-base pair sequence that suppresses its activity nih.gov. It is plausible that cellular stimuli present during vascular injury, such as growth factors and inflammatory cytokines, could activate signaling pathways that lead to the binding of repressor proteins to this region, thereby shutting down APEG-1 transcription.

The table below summarizes the key research findings on the transcriptional regulation of APEG-1.

Regulatory Factor/ConditionEffect on APEG-1 ExpressionKey FindingsReference
Cell Type Preferential expressionHigh levels of APEG-1 mRNA and protein are found in differentiated arterial smooth muscle cells. nih.gov
Promoter Region VSMC-specific activityA 2.7-kb 5'-flanking sequence directs high levels of promoter activity specifically in VSMCs. nih.gov
E box Motif Positive regulatory elementAn E box motif within the promoter is essential for VSMC-specific expression and acts as an enhancer. nih.gov
Upstream Stimulatory Factors (USF1/USF2) Transcriptional activationUSF1 and USF2 bind to the E box and activate APEG-1 transcription. USF1 is a potent transactivator. nih.gov
Cellular Differentiation UpregulationAPEG-1 expression is high in differentiated, quiescent ASMCs and is rapidly downregulated upon dedifferentiation. nih.gov
Vascular Injury DownregulationAPEG-1 mRNA levels decrease by over 80% in response to vascular injury in vivo. nih.gov
Promoter Repressor Region Negative regulationA 685-bp upstream sequence in the promoter region acts to suppress APEG-1 promoter activity. nih.gov

Cellular and Subcellular Localization of Apeg 1 Protein

Intracellular Distribution and Compartmentalization

APEG-1, also known as SPEG complex locus (SPEG), is a protein whose expression is predominantly observed in aortic smooth muscle cells (ASMC) nih.govsinobiological.com. Specifically, a smaller, non-kinase isoform of the protein (isoform 3) is expressed almost exclusively in the normal vessel walls of highly differentiated ASMC sinobiological.comscbt.commybiosource.com. Research indicates that the expression of APEG-1 is tightly regulated according to the cell's phenotype. Its levels are high in differentiated, quiescent smooth muscle cells but are significantly downregulated when these cells switch to a dedifferentiated, proliferative state, such as following a vascular injury nih.govtmu.edu.tw. This specific expression pattern points to a specialized role for APEG-1 within a distinct cellular compartment.

Nuclear Localization of APEG-1 Protein

Direct experimental evidence has identified APEG-1 as a nuclear protein nih.govscbt.comtmu.edu.tw. In a key study, researchers utilized an APEG-1 fusion protein constructed with an N-terminal c-Myc tag to track its location within the cell. The results of this experiment demonstrated that APEG-1 localizes to the cell nucleus nih.govtmu.edu.tw. This finding is significant as it places the protein in the primary site of gene regulation and transcription. Further studies have noted that nuclear proteins prepared from vascular smooth muscle cells are capable of binding to regulatory elements in the APEG-1 gene promoter, such as an E box motif, which controls its VSMC-specific expression nih.gov.

Implications of Nuclear Localization on APEG-1 Function

The nuclear localization of APEG-1 is directly correlated with its proposed function in maintaining the differentiated state of vascular smooth muscle cells nih.govtmu.edu.tw. The presence of APEG-1 in the nucleus of differentiated, non-proliferating ASMCs suggests it plays a role in regulating the transcriptional processes that define this specific cellular phenotype nih.govnih.gov.

The expression of APEG-1 is markedly decreased when ASMCs transition from a quiescent to a proliferative state, a change that is a critical component of vascular injury response and arteriosclerosis nih.govtmu.edu.tw. For instance, following a vascular injury in vivo, APEG-1 mRNA levels can decrease by more than 80% nih.govtmu.edu.tw. This downregulation coincides with the cells' dedifferentiation and proliferation. Therefore, the nuclear function of APEG-1 is believed to be involved in the regulation of cell growth and the maintenance of the differentiated phenotype of arterial smooth muscle cells nih.govmybiosource.comgentaur.com. Its role as a nuclear marker for differentiated ASMC underscores its importance in vascular biology nih.govscbt.com.

Interactive Data Table: Research Findings on APEG-1 Localization and Function

Finding CategoryDetailed Research FindingImplication
Cellular Expression Preferentially expressed in differentiated aortic smooth muscle cells (ASMC).APEG-1 is a marker for the differentiated, quiescent phenotype of ASMCs.
Subcellular Localization Identified as a nuclear protein using a c-Myc tagged fusion protein.The protein's functions are carried out within the cell nucleus.
Functional Regulation Expression is significantly downregulated in dedifferentiated ASMC and in response to vascular injury.APEG-1 is involved in suppressing proliferation and maintaining the mature state of ASMCs.
Mechanism of Action Its promoter contains regulatory elements (E-box) that are active in VSMCs.Gene expression is tightly controlled to maintain cell-type specificity.
Proposed Role May have a role in regulating the growth and differentiation of arterial smooth muscle cells.The nuclear presence of APEG-1 is key to its function in cell cycle control and differentiation pathways.

Molecular Functions and Biological Roles of Apeg 1 Protein

Contributions to Vascular Homeostasis and Integrity

Potential Involvement in Vascular Wall Maintenance

The APEG-1 protein, also known as Aortic Preferentially Expressed Protein 1, is recognized as a key marker for the differentiated state of arterial smooth muscle cells (ASMCs). nih.govkarger.com These cells are fundamental to the structural and functional integrity of blood vessel walls. APEG-1 is a nuclear protein preferentially expressed in differentiated, quiescent ASMCs within the aorta. nih.govgoogle.com Its expression is a hallmark of a healthy, stable vascular phenotype.

Research has demonstrated a dramatic downregulation of APEG-1 expression in response to vascular injury. nih.gov When ASMCs transition from a quiescent, contractile state to a proliferative, synthetic phenotype—a critical event in the pathogenesis of atherosclerosis and response to injury—APEG-1 mRNA levels can decrease by over 80%. nih.govsinobiological.com This stark change suggests that APEG-1 may function to regulate the growth and differentiation of ASMCs, potentially by helping to maintain them in their mature, non-proliferative state. nih.govmedchemexpress.com The loss of APEG-1 expression is closely associated with the dedifferentiation of ASMCs, a process that contributes to the development of vascular lesions. sinobiological.comnih.gov

The localization of APEG-1 within the nucleus further implies a role in the genetic regulation of ASMC phenotype, possibly influencing the expression of genes that control cell growth and differentiation. nih.gov

Table 1: APEG-1 Expression in Arterial Smooth Muscle Cells (ASMCs)

Cell State APEG-1 Expression Level Associated Vascular Condition
Differentiated / Quiescent High Normal, Healthy Vessel Wall

Molecular Interactions and Associated Signaling Pathways of Apeg 1

Intracellular Signaling Cascades Influenced by APEG-1

The expression pattern and nuclear localization of APEG-1 suggest its involvement in signaling pathways that govern key cellular processes like growth and differentiation.

APEG-1 has been identified as a novel marker for the differentiated phenotype of arterial smooth muscle cells (ASMCs). nih.govtmu.edu.tw Its expression is strongly correlated with the developmental state of these cells.

Expression in Differentiated Cells: High levels of APEG-1 mRNA and protein are found in fully differentiated, quiescent ASMCs in vivo. nih.govtmu.edu.tw

Downregulation in Proliferative Cells: The expression of APEG-1 is rapidly and significantly downregulated when ASMCs switch from a quiescent to a proliferative phenotype. nih.govtmu.edu.tw For instance, following vascular injury, APEG-1 mRNA levels can decrease by more than 80%. nih.gov Similarly, when ASMCs are placed in culture, where they dedifferentiate, the expression of APEG-1 is quickly lost. nih.govtmu.edu.tw

This inverse relationship between APEG-1 expression and cell proliferation suggests that APEG-1 may play a role in pathways that maintain the quiescent, contractile state of smooth muscle cells and potentially suppress pathways leading to proliferation and dedifferentiation. nih.gov

Signaling ContextRole of APEG-1Supporting Evidence
Smooth Muscle Cell DifferentiationMarker of differentiated stateHighly expressed in quiescent, differentiated ASMCs. nih.govtmu.edu.tw
Smooth Muscle Cell Growth/ProliferationPotentially inhibitoryExpression is significantly downregulated upon switch to a proliferative phenotype post-injury. nih.govtmu.edu.tw
Nuclear SignalingPotential participantIdentified as a nuclear protein, suggesting a role in regulating gene expression or other nuclear events. nih.govtmu.edu.tw

Studies utilizing an APEG-1 fusion protein tagged with a c-Myc epitope have identified APEG-1 as a nuclear protein. nih.govtmu.edu.tw This localization to the nucleus strongly implies that APEG-1 may be involved in nuclear signaling events. Its role could involve the regulation of gene transcription, potentially interacting with transcription factors or other nuclear proteins to control the expression of genes that define the smooth muscle cell phenotype. The downregulation of APEG-1 during the shift to a proliferative state further supports the hypothesis that its presence in the nucleus is linked to the maintenance of cell differentiation and the suppression of growth-promoting genes. nih.gov

Physiological Implications and Pathological Associations of Apeg 1

Role in Vascular Pathophysiology

APEG-1 is recognized as a key protein in vascular smooth muscle cells (VSMCs), where its expression is tightly linked to the cellular state. Its involvement in vascular health and disease is an area of active research.

Atherosclerosis is fundamentally a disease involving chronic inflammation and significant changes in the behavior of arterial smooth muscle cells (ASMCs). APEG-1 has been identified as a novel marker for differentiated, quiescent ASMCs. The pathogenesis of arteriosclerosis involves the phenotypic alteration of these cells, and APEG-1 expression is a key indicator of this state. Research has shown that genomic rearrangements and loss of heterozygosity on the APEG-1 gene locus (mapped to chromosome 2q35) are significantly associated with the risk of atherosclerosis. These genomic alterations are thought to contribute to the disease by affecting the normal growth, differentiation, and migration of vascular smooth muscle cells, which are critical events in the formation of atherosclerotic plaques.

Recent genetic studies have uncovered a link between the SPEG gene, which codes for APEG-1, and hypertension. An integrative screening of genetic factors associated with both high blood pressure and severe COVID-19 identified a specific genetic variant, rs12474050, as a cis-expression quantitative trait locus (cis-eQTL) for the SPEG gene. frontiersin.org This variant was found to be potentially associated with higher diastolic blood pressure. frontiersin.org The risk allele for this variant is correlated with lower expression of SPEG in several key tissues, including skeletal muscle and the heart's left ventricle and atrial appendage. frontiersin.org This suggests that reduced expression of SPEG/APEG-1 may contribute to the pathophysiology of hypertension, highlighting a potential genetic basis for this common cardiovascular disorder. frontiersin.org

APEG-1 expression is highly sensitive to the state of vascular health. The protein is preferentially and highly expressed in the differentiated, non-proliferating smooth muscle cells of healthy aortas. nih.govtmu.edu.tw However, in response to vascular injury, such as that caused by balloon angioplasty, APEG-1 expression is dramatically downregulated. nih.govtmu.edu.tw Studies in rat models have shown that APEG-1 mRNA levels can decrease by over 80% following injury. nih.govtmu.edu.tw This reduction in APEG-1 is a hallmark of the phenotypic switch of vascular smooth muscle cells from a quiescent, contractile state to a proliferative, synthetic state. nih.govtmu.edu.tw This cellular remodeling is a critical component of the response to injury but also contributes to the development of vascular lesions like atherosclerosis. nih.gov Therefore, APEG-1 serves as a crucial marker for the differentiated state of VSMCs and its downregulation is intimately linked with pathological vascular remodeling. nih.gov

PathologyRole/Implication of APEG-1 (SPEG)Key Findings
Atherosclerosis Marker of VSMC differentiation; potential role in plaque formation.Genomic alterations at the APEG-1 locus are associated with increased atherosclerosis risk.
Hypertension Genetic association with blood pressure regulation.A genetic variant (rs12474050) is linked to higher diastolic blood pressure and lower SPEG expression in heart tissue. frontiersin.org
Vascular Injury Indicator of VSMC phenotypic switching.Expression is significantly downregulated (>80%) in response to injury, as cells become proliferative. nih.govtmu.edu.tw

Genetic Associations with Muscle Disorders

The SPEG gene encodes not only the small APEG-1 protein but also larger isoforms that are critical for the function of striated muscles (skeletal and cardiac). Consequently, mutations in the SPEG gene are linked to severe inherited muscle disorders.

Mutations in the SPEG gene are a known cause of Centronuclear Myopathy 5 (CNM5), a type of congenital myopathy. ahajournals.org CNMs are characterized by muscle weakness and the abnormal placement of nuclei in the center of muscle fibers. SPEG-related CNM is an autosomal recessive condition. Studies have identified individuals with homozygous or compound heterozygous mutations in the SPEG gene who present with the characteristic features of centronuclear myopathy. Animal models, specifically Speg-knockout mice, replicate the human disease phenotype, showing an increased frequency of central nuclei in skeletal muscle fibers. These findings confirm that functional SPEG protein is essential for the proper development and maintenance of skeletal muscle structure.

Beyond skeletal muscle, SPEG is essential for cardiac function. Mutations in the SPEG gene are strongly associated with cardiomyopathy, particularly dilated cardiomyopathy (DCM). In many cases, the cardiomyopathy co-occurs with skeletal myopathy. However, studies have also identified individuals with homozygous SPEG mutations who present with isolated, nonsyndromic DCM.

Mechanistically, SPEG is a crucial component of the junctional membrane complex in cardiomyocytes, which is responsible for excitation-contraction coupling. ahajournals.orgnih.gov It directly interacts with and phosphorylates key calcium-handling proteins such as the ryanodine (B192298) receptor type 2 (RyR2) and junctophilin-2. ahajournals.orgnih.govmdpi.com The loss of functional SPEG leads to dysregulated calcium release from the sarcoplasmic reticulum, disruption of the transverse-tubule network, and ultimately, heart failure. ahajournals.org Reduced levels of SPEG have been observed in failing human hearts, underscoring its importance in maintaining cardiac homeostasis. ahajournals.orgmdpi.com

DisorderGenetic BasisAssociated PhenotypesUnderlying Mechanism
Centronuclear Myopathy 5 (CNM5) Autosomal recessive mutations in the SPEG gene.Muscle weakness, centrally located nuclei in muscle fibers.Loss of SPEG function disrupts normal skeletal muscle fiber development and structural maintenance.
Dilated Cardiomyopathy (DCM) Homozygous or compound heterozygous mutations in the SPEG gene.Enlarged and weakened heart ventricles; can be isolated or co-occur with skeletal myopathy.SPEG deficiency impairs cardiac calcium handling and disrupts the junctional membrane complex, leading to contractile dysfunction. ahajournals.orgnih.gov

Advanced Research Methodologies and Experimental Models in Apeg 1 Study

Structural Characterization Techniques

Understanding the three-dimensional structure of APEG-1 is fundamental to deciphering its function. High-resolution structural data and analysis of its behavior in solution have been achieved through the application of specialized biophysical techniques.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography has been pivotal in revealing the detailed atomic structure of APEG-1. To facilitate crystallization, researchers engineered a truncated version of the human APEG-1 protein, termed ΔAPEG-1, by removing the initial 14 amino acids from the N-terminus, a region predicted to be disordered. nih.govnih.gov This modification yielded high-quality crystals suitable for diffraction studies.

The resulting X-ray structure of ΔAPEG-1 was determined and refined to a sub-atomic resolution of 0.96 Å, which represents the highest resolution achieved for an immunoglobulin (Ig) domain structure to date. nih.govnih.gov The analysis revealed that ΔAPEG-1 consists of a single Ig-like domain that adopts a Greek-key β-sandwich fold, classifying it as a member of the I (intermediate) set of the immunoglobulin superfamily. nih.govnih.gov A key feature identified within this structure is the presence of an Arg-Gly-Asp (RGD) adhesion recognition motif. nih.govnih.gov In the crystal lattice, this RGD motif folds into a 3₁₀ helix and is directly involved in the formation of a homodimer, which is primarily stabilized by salt bridges. nih.govnih.gov The core of the protein is formed by hydrophobic residues situated between the β-sheets. nih.govnih.gov

Parameter Value / Description Source
Protein VariantΔAPEG-1 (N-terminal 14 amino acids truncated) nih.govnih.gov
Resolution0.96 Å nih.govnih.gov
Overall FoldGreek-key β-sandwich nih.govnih.gov
SuperfamilyImmunoglobulin (Ig) I set nih.govnih.gov
Key MotifArg-Gly-Asp (RGD) nih.govnih.gov
Quaternary StructureHomodimer in crystal nih.govnih.gov
Dimer InterfaceRGD motif within a 3₁₀ helix, stabilized by salt bridges nih.govnih.gov

Analytical Ultracentrifugation for Protein Oligomerization Analysis

To investigate the oligomeric state of APEG-1 in solution and validate the dimerization observed in the crystal structure, analytical ultracentrifugation (AUC) was employed. This technique provides insights into the size, shape, and association behavior of macromolecules in their native state.

AUC studies on ΔAPEG-1 revealed that the protein undergoes a reversible self-association, forming a dimer in solution. nih.gov The analysis yielded a moderate dissociation constant (Kd) of 20 µM at physiological ionic strength. nih.govnih.gov This finding suggests that the dimerization of APEG-1 is likely a transient event within the cell. nih.govnih.gov Further experiments demonstrated that the binding affinity is strongly dependent on the ionic strength of the solution, indicating the significant role of electrostatic interactions, such as the salt bridges observed in the crystal structure, in stabilizing the dimer. nih.govnih.gov

Technique Analyte Key Finding Value Source
Analytical UltracentrifugationΔAPEG-1Dissociation Constant (Kd)20 µM nih.govnih.gov
Analytical UltracentrifugationΔAPEG-1Dimerization DependenceStrongly dependent on ionic strength nih.govnih.gov

Molecular Biology and Gene Expression Profiling

The discovery of APEG-1 and the characterization of its expression patterns have relied heavily on fundamental molecular biology techniques. These methods have been crucial for isolating the gene and understanding its regulation in the context of smooth muscle cell physiology.

Differential mRNA Display and Gene Isolation

APEG-1 was originally identified through the powerful technique of differential mRNA display. nih.gov This method was used to compare gene expression profiles between different tissues and conditions, leading to the isolation of a novel gene that was preferentially expressed in the rat aorta. nih.gov This gene was subsequently named Aortic Preferentially Expressed Gene-1 (APEG-1). The isolated cDNA contained an open reading frame that predicted a basic protein of 12.7 kDa, composed of 113 amino acids. nih.gov

In Situ Hybridization for Transcript Localization

To determine the specific cellular location of APEG-1 expression within the aortic tissue, in situ hybridization was performed. This technique uses a labeled complementary nucleic acid probe to localize a specific mRNA sequence in a portion of tissue. The results of in situ hybridization demonstrated that APEG-1 mRNA is expressed in aortic smooth muscle cells (ASMCs) in rats. nih.gov These studies also revealed a dynamic regulation of APEG-1 expression; while highly expressed in differentiated ASMCs in vivo, its expression was significantly down-regulated when these cells were dedifferentiated in culture. nih.gov Furthermore, in vivo studies showed that APEG-1 mRNA levels decreased by over 80% following vascular injury, a process that causes ASMCs to switch from a quiescent to a proliferative phenotype. nih.gov

Reporter Gene Assays for Promoter Activity Analysis

To dissect the molecular mechanisms controlling the tissue-specific expression of APEG-1, reporter gene assays were utilized. Researchers cloned the genomic DNA of the mouse APEG-1 gene and analyzed its promoter region. nih.gov A 2.7-kilobase (kb) fragment of the 5'-flanking sequence of the APEG-1 gene was linked to a reporter gene (e.g., luciferase) and transfected into various cell types. nih.gov

The results of these assays showed that the 2.7-kb fragment directed a high level of promoter activity specifically in vascular smooth muscle cells (VSMCs), with minimal activity in five other cell types tested. nih.gov This demonstrated that the regulatory elements required for VSMC-specific expression are contained within this region. Further deletion and mutation analyses identified key regulatory motifs:

An E box motif: This was identified as a positive regulatory element. When this motif, along with its flanking sequence, was linked to a heterologous SV40 promoter, it conferred VSMC-specific enhancer activity. nih.gov

A repressor region: An upstream 685-base pair sequence was found to suppress the activity of the 2.7-kb promoter, suggesting the presence of negative regulatory elements. nih.gov

Promoter Fragment Cell Type Activity Regulatory Element Identified Source
2.7-kb 5'-flanking regionVascular Smooth Muscle Cells (VSMC)HighN/A nih.gov
2.7-kb 5'-flanking regionOther cell types (5 tested)MinimalN/A nih.gov
Deletion/Mutation ConstructsVascular Smooth Muscle Cells (VSMC)VariedE box motif (Positive regulator) nih.gov
Upstream 685-bp regionVascular Smooth Muscle Cells (VSMC)RepressiveUnspecified repressor elements nih.gov

Deletion and Mutational Analyses for Regulatory Element Identification

To understand the mechanisms governing the specific expression of the Aortic Preferentially Expressed Gene-1 (APEG-1), researchers employ deletion and mutational analyses to identify critical cis-regulatory elements within its promoter region. These methodologies are fundamental for pinpointing the DNA sequences that control the transcription of the APEG-1 gene.

A common strategy involves creating a series of promoter deletion constructs. In this approach, fragments of the APEG-1 promoter with progressively shorter lengths are cloned upstream of a reporter gene, such as luciferase or β-galactosidase. These constructs are then introduced into relevant cells, like arterial smooth muscle cells, to measure reporter gene activity. A significant drop in expression after a particular deletion indicates the removal of a crucial positive regulatory element. Through this systematic process, a minimal promoter region essential for APEG-1 expression can be defined. Studies have identified a vascular smooth muscle-specific promoter for APEG-1 that is mediated by an E box motif scbt.com.

Once a minimal promoter is identified, site-directed mutagenesis is used to alter specific nucleotides within suspected regulatory motifs bournemouth.ac.ukyoutube.com. This technique can confirm the functional importance of a single base or a small sequence. For instance, if a transcription factor binding site is hypothesized to be within the promoter, mutating that sequence should lead to a decrease or complete loss of gene expression. This confirms the element's role in transcriptional regulation. Combining these reporter assays with techniques like electrophoretic mobility shift assays (EMSA) can further demonstrate the physical binding of nuclear proteins to the identified regulatory sequences.

Table 1: Hypothetical Deletion Analysis of the APEG-1 Promoter This interactive table illustrates potential results from a deletion analysis experiment to identify regulatory regions in the APEG-1 promoter.

Promoter ConstructPromoter Region (relative to Transcription Start Site)Reporter Gene Activity (% of Full-Length Promoter)Interpretation
pAPEG-1-Full-1500 to +50100%Baseline activity of the full-length promoter.
pAPEG-1-Del1-1000 to +5098%Region -1500 to -1001 contains no major positive regulatory elements.
pAPEG-1-Del2-500 to +5095%Region -1000 to -501 contains no major positive regulatory elements.
pAPEG-1-Del3-250 to +5015%A critical positive regulatory element is located between -500 and -251.
pAPEG-1-Del4-100 to +5012%The element identified is upstream of -250.
pAPEG-1-MutEbox-250 to +50 with mutated E box at -27518%The E box motif at position -275 is essential for promoter activity scbt.com.

Western Blotting for Protein Expression and Modification Studies

Western blotting is an indispensable technique for studying this compound expression and potential post-translational modifications (PTMs). This method allows for the detection and quantification of this compound in cell lysates or tissue homogenates. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with an antibody specific to APEG-1.

This technique has been crucial in confirming the expression patterns of APEG-1. For example, Western blotting confirms that this compound levels are high in differentiated, quiescent arterial smooth muscle cells (ASMCs) but decrease significantly when these cells become proliferative in response to vascular injury, a change that corresponds with observed decreases in mRNA levels nih.govtmu.edu.tw.

Furthermore, Western blotting can be used to investigate PTMs such as phosphorylation, which can alter a protein's function, stability, or localization. It has been noted that APEG-1 is phosphorylated following DNA damage scbt.com. To study such modifications, a sample can be analyzed with an antibody that recognizes the phosphorylated form of a protein or by observing a shift in the protein's migration on the gel. This provides insights into the signaling pathways that may regulate APEG-1 activity.

Table 2: Representative Western Blot Data for APEG-1 Expression in ASMCs This interactive table shows sample data from a Western blot experiment comparing this compound levels in different ASMC phenotypes.

SampleConditionAPEG-1 Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) IntensityNormalized APEG-1 Expression
1Differentiated ASMC (in vivo)95.8100.20.96
2Proliferative ASMC (in culture)12.398.70.12
3Injured Artery (7 days post-injury)18.5101.50.18
4Uninjured Artery (Control)98.299.50.99

Cellular and In Vitro Model Systems

Primary Cell Cultures of Arterial Smooth Muscle Cells (ASMC)

Primary cultures of arterial smooth muscle cells (ASMCs) are a vital in vitro model for studying APEG-1 because they closely represent the cells where the protein is preferentially expressed in vivo nih.govatcc.org. These cells are isolated directly from arterial tissue, such as the aorta, from rats or mice nih.govspringernature.comresearchgate.net.

A key finding from studies using primary ASMCs is that APEG-1 expression is tightly linked to the cellular phenotype nih.govtmu.edu.tw. In their natural, differentiated, contractile state within the vessel wall, ASMCs express high levels of APEG-1. However, when these cells are cultured in vitro, they undergo a phenotypic switch to a synthetic, proliferative state. This change is accompanied by a rapid and significant downregulation of APEG-1 expression scbt.comnih.govtmu.edu.tw. This observation establishes APEG-1 as a novel marker for differentiated ASMCs and makes primary cell culture an essential tool for investigating the molecular switches that control this phenotypic modulation and the role APEG-1 plays in maintaining the quiescent state.

Cell Line-Based Transfection and Gene Manipulation Models

While primary cells offer physiological relevance, established cell lines provide a more scalable and genetically uniform background for molecular studies. Techniques like transfection are used to introduce nucleic acids into these cells to manipulate APEG-1 expression ajmb.org.

Researchers can transfect cell lines (such as HEK293T or immortalized vascular smooth muscle cells) with plasmids engineered to express APEG-1. This overexpression allows for detailed studies of its function. For instance, APEG-1 has been expressed as a fusion protein with an N-terminal c-Myc tag, which facilitated its identification as a nuclear protein nih.govtmu.edu.tw.

Conversely, gene manipulation techniques like RNA interference (RNAi) can be used to reduce or "knock down" APEG-1 expression. By introducing small interfering RNAs (siRNAs) specifically designed to target APEG-1 mRNA, researchers can trigger its degradation, leading to a decrease in this compound levels nih.gov. The functional consequences of this knockdown—such as effects on cell proliferation, migration, or expression of other differentiation markers—can then be assessed to deduce the protein's cellular role.

Table 3: Cell Line Models and Gene Manipulation Techniques in APEG-1 Research This interactive table outlines common cell-based models and their applications for studying APEG-1.

Model SystemTechniquePurposeExample Finding
Primary Rat ASMCsCell CultureStudy expression during phenotypic switching.APEG-1 is downregulated as cells transition from a contractile to a synthetic state nih.gov.
HEK293T CellsTransient TransfectionOverexpress tagged APEG-1 for localization studies.APEG-1 with a c-Myc tag localizes to the nucleus nih.govtmu.edu.tw.
A7r5 Cell Line (Rat SMC)siRNA TransfectionKnockdown of APEG-1 to study effects on cell cycle.Determine if loss of APEG-1 promotes entry into a proliferative state.
Stable Transfected Cell LinePlasmid IntegrationCreate a cell line with continuous APEG-1 expression.Investigate long-term effects of APEG-1 on the expression of other smooth muscle-specific genes.

In Vivo Animal Models for Functional Studies

Genetically Engineered Mouse Models (e.g., SPEG Locus Disruption)

To investigate the physiological function of APEG-1 in vivo, researchers utilize genetically engineered mouse models. APEG-1 is one of several protein isoforms produced from the complex Striated muscle preferentially expressed protein kinase (SPEG) gene locus scbt.comnih.gov. Therefore, disrupting the entire SPEG locus provides a model to study the collective and specific functions of its protein products, including APEG-1.

The generation of a SPEG knockout (KO) mouse typically involves gene targeting in embryonic stem (ES) cells. A targeting vector is designed to replace a critical part of the SPEG gene, such as the exons encoding the kinase domain or the region specific to APEG-1, with a selectable marker. Through homologous recombination, this vector integrates into the SPEG locus, disrupting its function. These modified ES cells are then used to create chimeric mice, which can subsequently be bred to produce mice that are heterozygous or homozygous for the disrupted SPEG allele.

Constitutive disruption of the entire SPEG locus in mice has been shown to result in embryonic or neonatal mortality due to cardiac dysfunction, highlighting the critical role of the larger SPEG isoforms in heart development nih.gov. To overcome this lethality and study the role of SPEG/APEG-1 in adult tissues like vascular smooth muscle, conditional knockout models can be created using systems like Cre-loxP. This allows for the gene to be excised in specific cell types (e.g., smooth muscle cells) or at a specific time.

These mouse models are invaluable for understanding the consequences of APEG-1/SPEG deficiency, such as defects in vascular integrity, response to arterial injury, and the development of vascular diseases jci.orgnih.gov. Studies in SPEG-deficient mice have revealed defects in triad structure and calcium handling in skeletal muscle nih.govnih.gov. While much of the focus has been on the larger SPEG isoforms in striated muscle, these models provide the necessary tools to dissect the specific role of the APEG-1 isoform in the vasculature. In addition to mouse models, zebrafish models have also been generated to study SPEG-related disorders, which can be advantageous due to their rapid development and genetic tractability biorxiv.orgmerckmillipore.com.

Rat Models for Vascular Injury Response Studies

The investigation into the molecular mechanisms underlying vascular injury and the subsequent healing processes has heavily relied on the use of animal models. Among these, rat models have proven invaluable for studying the response of blood vessels to trauma, particularly in the context of gene expression changes. A significant focus of such research has been the Aortic Preferentially Expressed Gene-1 (APEG-1) protein, a factor implicated in the regulation of vascular smooth muscle cell (VSMC) differentiation and proliferation.

The primary model utilized to investigate the in vivo role of APEG-1 in the context of vascular injury is the rat carotid artery balloon injury model . This well-established and highly characterized model is designed to mimic the arterial damage that occurs during clinical procedures such as angioplasty. The controlled injury elicits a predictable and reproducible series of cellular events, including inflammation, VSMC proliferation and migration, and the formation of a neointima, which is a new layer of tissue that can lead to restenosis or narrowing of the blood vessel.

Experimental Methodology

The protocol for the rat carotid artery balloon injury model, as employed in seminal studies on APEG-1, involves several key steps. The research is conducted using adult male Sprague-Dawley rats, a common strain for cardiovascular research.

Surgical Procedure:

Anesthesia and Exposure: The rats are anesthetized, and a midline incision is made in the neck to expose the left common carotid artery and its bifurcation into the external and internal carotid arteries.

Arteriotomy and Catheter Insertion: An arteriotomy (a small incision) is made in the external carotid artery. A balloon-tipped catheter (typically a 2F Fogarty catheter) is then introduced through this incision and advanced into the common carotid artery.

Endothelial Denudation: The balloon is inflated to a specific pressure to ensure contact with the arterial wall. The inflated balloon is then passed along the length of the common carotid artery multiple times. This action denudes (removes) the endothelial lining of the artery, which is the primary stimulus for the subsequent vascular injury response.

Catheter Removal and Ligation: Following the injury, the balloon is deflated, and the catheter is withdrawn. The external carotid artery is then ligated to prevent bleeding.

Wound Closure and Recovery: The incision is closed, and the animal is allowed to recover.

Research Findings and APEG-1 Expression

Following the balloon catheter injury, the response of the carotid artery is monitored over a specific time course. In the foundational research investigating APEG-1, aortic tissues were harvested at various time points post-injury to analyze the temporal expression of the APEG-1 gene.

The primary method for quantifying APEG-1 mRNA levels in these studies is Northern blot analysis . This technique allows for the detection and quantification of specific RNA molecules in a sample. The key finding from this research is a dramatic downregulation of APEG-1 expression in response to vascular injury.

Specifically, studies have demonstrated that APEG-1 mRNA levels in the injured rat aorta decrease by more than 80% as the VSMCs transition from a quiescent, contractile state to a proliferative, synthetic phenotype. nih.gov This shift in phenotype is a hallmark of the vascular response to injury and is critical for the subsequent development of the neointima.

The localization of APEG-1 mRNA within the vessel wall has been further elucidated using in situ hybridization . This technique revealed that APEG-1 is preferentially expressed in differentiated VSMCs of a healthy, uninjured aorta. nih.gov However, following the balloon injury, the expression of APEG-1 is markedly reduced in the proliferating VSMCs of the neointima.

These findings from rat models of vascular injury strongly suggest that APEG-1 plays a crucial role in maintaining the differentiated state of VSMCs. Its significant downregulation is a key molecular event that permits the phenotypic switching of these cells, thereby enabling their proliferation and migration, which are critical steps in the pathogenesis of neointimal hyperplasia and restenosis.

Data from Vascular Injury Models

The following tables summarize the key findings from studies utilizing the rat carotid artery balloon injury model to investigate APEG-1 expression.

APEG-1 mRNA Expression Following Vascular Injury in Rat Aorta

Time Point Post-InjuryChange in APEG-1 mRNA LevelVascular Smooth Muscle Cell Phenotype
Uninjured (Control)Baseline (High Expression)Quiescent/Contractile
Post-Injury>80% DecreaseProliferative/Synthetic

Localization of APEG-1 mRNA in Rat Carotid Artery

Vessel ConditionAPEG-1 mRNA Localization
UninjuredHigh expression in differentiated Vascular Smooth Muscle Cells of the media
Injured (Neointima Formation)Markedly reduced expression in proliferating Vascular Smooth Muscle Cells

Future Research Directions and Unanswered Questions for Apeg 1 Protein

Elucidating Precise Molecular Mechanisms of APEG-1 Action

Currently, APEG-1 is primarily characterized as a nuclear protein marker for differentiated VSMCs. nih.govtmu.edu.tw However, the precise molecular mechanisms by which it contributes to the maintenance of this differentiated state are not well understood. Future research should focus on several key questions:

Transcriptional Regulation: As a nuclear protein, APEG-1 may function as a transcriptional co-regulator. It is crucial to investigate whether APEG-1 directly binds to DNA or interacts with transcription factors to modulate the expression of genes essential for the contractile and non-proliferative phenotype of mature VSMCs. Identifying APEG-1's target genes will be a significant step toward understanding its function.

Signaling Pathway Integration: The signaling cascades that APEG-1 influences or is influenced by are unknown. Studies are needed to determine if APEG-1 is a component of known signaling pathways that govern VSMC differentiation and plasticity, such as the Serum Response Factor (SRF)/Myocardin pathway or pathways involving transforming growth factor-beta (TGF-β).

Role of the Immunoglobulin-like Domain: APEG-1 possesses a single immunoglobulin-like domain which is known to mediate protein-protein interactions. nih.gov The specific function of this domain in the context of APEG-1's nuclear localization and its role in VSMC differentiation needs to be elucidated.

Defining the Physiological Relevance of APEG-1 Oligomerization In Vivo

In vitro studies have demonstrated that APEG-1 can form a weak, transient homodimer. nih.gov This interaction appears to be mediated by its functional domain. However, it has not been confirmed whether this dimerization occurs in vivo and what its physiological significance might be. nih.gov Key areas for future investigation include:

Confirmation of In Vivo Oligomerization: Advanced techniques such as in-cell Förster resonance energy transfer (FRET) or co-immunoprecipitation from native tissues are required to confirm the existence of APEG-1 dimers or higher-order oligomers within the cellular environment.

Functional Significance of Dimerization: Research should aim to understand if oligomerization is necessary for APEG-1's stability, nuclear localization, or its ability to interact with other proteins and regulate gene expression. The creation of APEG-1 mutants incapable of dimerization would be a valuable tool in these studies.

Identification of Novel Upstream Regulators and Downstream Effectors

While upstream stimulatory factors 1 and 2 (USF1 and USF2) have been identified as regulators of APEG-1 gene expression, the broader network of upstream signals and downstream functional readouts is still largely unknown.

Regulatory Direction Known Factors Areas for Future Investigation
Upstream Regulators USF1, USF2Identification of other transcription factors, signaling pathways (e.g., mechanical stress, hormonal signals), and epigenetic modifications that control APEG-1 expression in response to physiological and pathological stimuli.
Downstream Effectors Currently UnknownIdentification of genes whose expression is directly or indirectly regulated by APEG-1. Uncovering the cellular processes modulated by APEG-1, such as cell cycle control, apoptosis, or extracellular matrix production in VSMCs.

Comprehensive Mapping of APEG-1 Interaction Partners

As a nuclear protein with a potential role in transcriptional regulation, identifying the proteins that APEG-1 interacts with is crucial to understanding its function. A comprehensive map of the APEG-1 interactome is needed.

Potential Interaction Partners of APEG-1:

Protein Class Rationale for Interaction
Transcription Factors To cooperatively regulate the expression of genes involved in VSMC differentiation.
Chromatin Modifiers To influence the epigenetic landscape and accessibility of target gene promoters.
Nuclear Import/Export Factors To regulate its shuttling between the cytoplasm and the nucleus.

| Other SPEG Isoforms | To potentially form heterodimers with distinct functional consequences. |

Future studies should employ unbiased, large-scale screening methods such as yeast two-hybrid screens, affinity purification coupled with mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) to identify APEG-1's binding partners in VSMCs.

Role of APEG-1 in Non-Vascular Tissues (if applicable to the specific isoform)

APEG-1 is one of four distinct protein isoforms produced from the SPEG gene locus, which also gives rise to BPEG (Brain Preferentially Expressed Gene), SPEGα, and SPEGβ. nih.govresearchgate.netahajournals.org While APEG-1 is predominantly expressed in vascular smooth muscle, BPEG is found in the brain and aorta. nih.govresearchgate.net Furthermore, a developmental shift from the APEG-1 isoform to the SPEGα and SPEGβ isoforms has been observed in the heart. nih.govresearchgate.net This tissue-specific and developmental-stage-specific expression pattern raises important questions about the role of APEG-1 outside of the vasculature.

Future research should aim to:

Clarify Expression Patterns: Precisely map the expression of the APEG-1 isoform in various non-vascular tissues at different developmental stages.

Investigate Functional Roles: Determine the function of APEG-1 in tissues where its expression is confirmed, such as its potential role in neuronal cells or during early cardiac development. The lack of a discernible brain or vascular phenotype in germline Speg knockout mice suggests that the functions of the different isoforms may be redundant or that compensatory mechanisms are at play, warranting further investigation. nih.gov

Development of Advanced Methodologies for APEG-1 Functional Studies

Advancing our understanding of APEG-1 will require the application and development of sophisticated research methodologies.

Promising Methodologies for Future APEG-1 Research:

Methodology Application to APEG-1 Research
CRISPR/Cas9 Gene Editing To create specific knockout or tagged versions of APEG-1 in VSMCs to study its function and localization without the confounding effects of global Speg knockout.
Single-Cell RNA Sequencing (scRNA-seq) To study the heterogeneity of APEG-1 expression in the vascular wall and its correlation with different VSMC phenotypes in health and disease.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) To identify the specific genomic regions where APEG-1 may bind, revealing its direct target genes.
Advanced Microscopy Techniques Super-resolution microscopy can be used to visualize the precise sub-nuclear localization of APEG-1 and its co-localization with other proteins.

| Nuclear Protein Import/Export Assays | To study the dynamics of APEG-1's transport into and out of the nucleus and to identify factors that regulate this process. nih.gov |

By pursuing these future research directions, the scientific community can hope to unravel the multifaceted roles of the APEG-1 protein in vascular biology and beyond, potentially identifying it as a novel therapeutic target for vascular diseases.

Q & A

Q. What experimental strategies are effective for determining the crystal structure of APEG-1?

To resolve APEG-1’s structure, researchers employ truncation strategies to remove flexible regions (e.g., ∆APEG-1), enabling crystallization. X-ray crystallography at high resolution (0.96 Å) has revealed its Ig-like domain and RGD adhesion motif, critical for vascular smooth muscle cell (VSMC) interactions . Key steps include:

  • Domain prediction using sequence analysis (e.g., UniProt Q15772).
  • Truncated protein expression in E. coli or mammalian systems to improve solubility.
  • Crystallization optimization with PEG-based buffers.

Q. What functional domains of APEG-1 are essential for its role in VSMC differentiation?

APEG-1 contains two conserved regions:

  • Ig-like domain : Mediates protein-protein interactions in VSMCs.
  • RGD motif : Facilitates cell adhesion via integrin binding . Experimental validation involves:
  • Site-directed mutagenesis to disrupt these domains.
  • Functional assays (e.g., cell adhesion or migration assays) to assess phenotypic changes.

Q. Which experimental models are suitable for studying APEG-1 expression dynamics?

  • In vitro : Primary VSMCs or cell lines (e.g., A7r5 rat VSMCs) to study differentiation markers .
  • In vivo : Mouse models with vascular injury to observe APEG-1 downregulation during VSMC proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in APEG-1 expression levels across studies?

Discrepancies often arise from:

  • Isoform-specific expression : APEG-1 (vs. SPEGα/β) is VSMC-specific, while other isoforms dominate in striated muscle .
  • Experimental conditions : Vascular injury models reduce APEG-1, whereas quiescent VSMCs show high expression . Methodological solutions :
  • Use isoform-specific antibodies (validated via immunoblots with positive/negative controls).
  • Standardize cell culture conditions (e.g., serum starvation to induce differentiation).

Q. What molecular mechanisms regulate APEG-1 promoter activity in VSMCs?

The APEG-1 promoter contains:

  • E-box motif : Binds VSMC-specific transcription factors, enhancing activity.
  • Repressor regions : Upstream sequences suppress non-VSMC expression . Experimental approaches :
  • Reporter gene assays with promoter deletions to identify regulatory elements.
  • Electrophoretic mobility shift assays (EMSAs) to confirm protein-DNA interactions.

Q. How can researchers address challenges in producing soluble recombinant APEG-1 for functional studies?

Common issues include protein aggregation and low yield. Solutions involve:

  • Truncation design : Focus on structured regions (e.g., residues 1–113 for ∆APEG-1) .
  • Expression optimization : Use low-temperature induction in E. coli or insect cell systems.
  • Purification tags : His-tags improve solubility and facilitate affinity chromatography .

Methodological Considerations

  • Antibody Validation : Ensure specificity via knockout cell lines or peptide blocking assays .
  • Data Interpretation : Account for isoform cross-reactivity in Western blots or immunohistochemistry .
  • Ethical Compliance : Adhere to guidelines for animal models and human tissue use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.